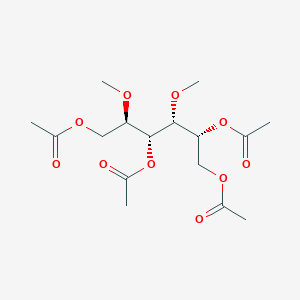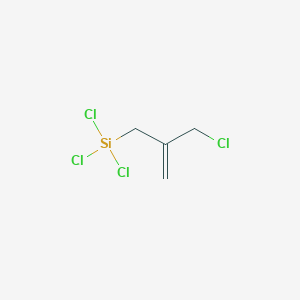
2-(氯甲基)烯丙基三氯硅烷
描述
2-(Chloromethyl)allyltrichlorosilane is an organosilicon compound with the molecular formula C4H6Cl4Si. It is a clear, colorless to yellow liquid with a distinct odor. This compound is known for its bifunctional nature, containing both chloromethyl and allyl groups, which makes it highly reactive and useful in various chemical processes .
科学研究应用
2-(Chloromethyl)allyltrichlorosilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of inhibitors for enzymes such as spermine oxidase.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
2-(Chloromethyl)allyltrichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. It plays a crucial role in the synthesis of various organosilicon compounds .
Mode of Action
The compound contains reactive trichlorosilyl and allyl groups . The trichlorosilyl group undergoes usual alcoholysis to give the trialkoxyallylsilane . In the presence of Lewis bases, the reagent allylates aldehydes . This interaction with its targets leads to the formation of new compounds.
Biochemical Pathways
It is used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase . Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are essential for cell growth and differentiation .
Pharmacokinetics
Its physical and chemical properties such as melting point, boiling point, and solubility can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 2-(Chloromethyl)allyltrichlorosilane is the formation of new compounds. For example, it can be used in the synthesis of 2,11-bis(methylidene)spermine , and branched side chains of conjugated polymers .
生化分析
Biochemical Properties
2-(Chloromethyl)allyltrichlorosilane plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors and polymers. It interacts with enzymes such as spermine oxidase, where it can be used to synthesize inhibitors like 2,11-bis(methylidene)spermine . This interaction is crucial as it helps in the regulation of polyamine metabolism, which is vital for cell growth and differentiation. Additionally, 2-(Chloromethyl)allyltrichlorosilane is involved in the synthesis of branched side chains of conjugated polymers, which are important in materials science .
Cellular Effects
The effects of 2-(Chloromethyl)allyltrichlorosilane on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the polyamine metabolic pathway, thereby impacting cell proliferation and apoptosis . Moreover, 2-(Chloromethyl)allyltrichlorosilane can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)allyltrichlorosilane exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with spermine oxidase results in the inhibition of this enzyme, which in turn affects the polyamine metabolic pathway . Additionally, 2-(Chloromethyl)allyltrichlorosilane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)allyltrichlorosilane change over time. The compound is relatively stable under controlled conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-(Chloromethyl)allyltrichlorosilane can lead to significant changes in cellular function, including alterations in cell growth and metabolism . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)allyltrichlorosilane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes and the regulation of metabolic pathways . At high doses, 2-(Chloromethyl)allyltrichlorosilane can be toxic and cause adverse effects, including cellular damage and organ toxicity . Threshold effects are often observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-(Chloromethyl)allyltrichlorosilane is involved in several metabolic pathways, including the polyamine metabolic pathway. It interacts with enzymes such as spermine oxidase and other cofactors, affecting the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and regulating various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)allyltrichlorosilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)allyltrichlorosilane is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, thereby affecting its overall function and efficacy .
准备方法
2-(Chloromethyl)allyltrichlorosilane can be synthesized through multiple routes. One common method involves the reaction of 2-amino-2-hydroxymethylpropane-1,3-diol through a four-step process . Industrial production often involves the use of pyridine and thionyl chloride in dichloromethane under reflux conditions for about three hours .
化学反应分析
2-(Chloromethyl)allyltrichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Cross-coupling reactions: Involves the formation of carbon-silicon bonds.
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Allylation: Reacts with aldehydes and ketones to form allylated products.
Palladium-catalyzed allylic substitutions: Substitution reactions involving allylic chlorides.
Common reagents used in these reactions include water, palladium catalysts, and various organic solvents. Major products formed from these reactions include silanols, allylated aldehydes, and ketones .
相似化合物的比较
2-(Chloromethyl)allyltrichlorosilane can be compared with other similar organosilicon compounds such as allyltrichlorosilane and trichlorosilane. While allyltrichlorosilane contains an allyl group and three chlorine atoms bonded to silicon, 2-(Chloromethyl)allyltrichlorosilane has an additional chloromethyl group, making it more reactive and versatile . Trichlorosilane, on the other hand, lacks the allyl and chloromethyl groups, limiting its reactivity compared to 2-(Chloromethyl)allyltrichlorosilane .
Similar compounds include:
- Allyltrichlorosilane
- Trichlorosilane
- Octenyltrichlorosilane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
These comparisons highlight the unique reactivity and versatility of 2-(Chloromethyl)allyltrichlorosilane in various chemical processes.
属性
IUPAC Name |
trichloro-[2-(chloromethyl)prop-2-enyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4Si/c1-4(2-5)3-9(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFJNNLIAXEOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C[Si](Cl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402944 | |
| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-84-7 | |
| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[2-(chloromethyl)allyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


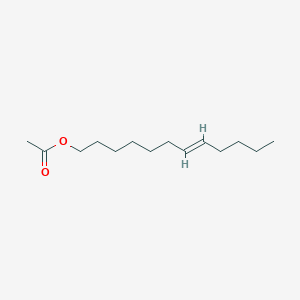
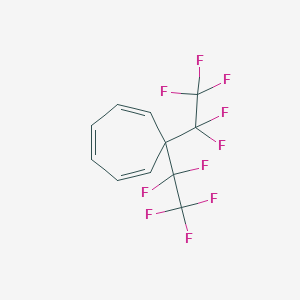
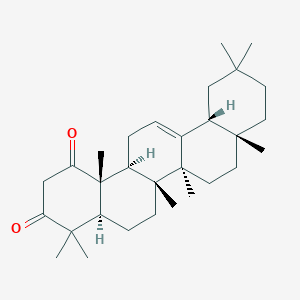

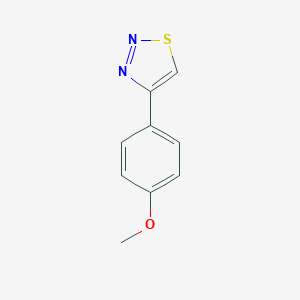

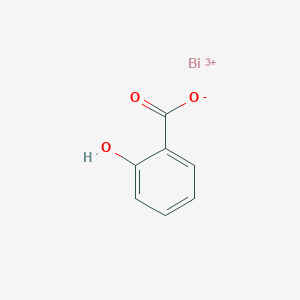
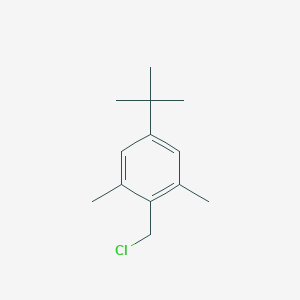
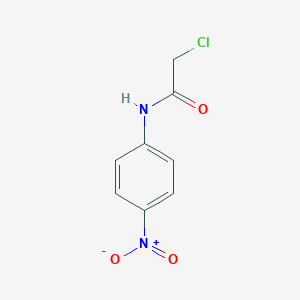
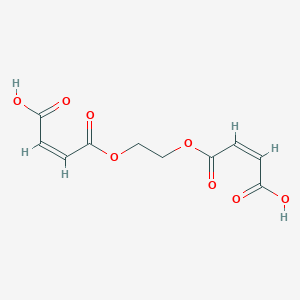
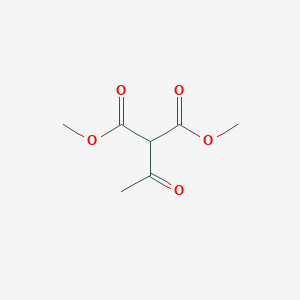
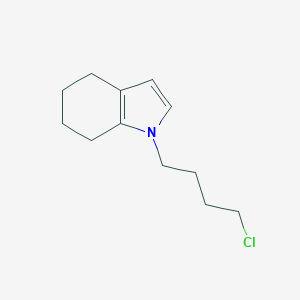
![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
